molecular formula C4H10LiN B1600450 Lithium diethylamide CAS No. 816-43-3

Lithium diethylamide

Cat. No.: B1600450
CAS No.: 816-43-3
M. Wt: 79.1 g/mol
InChI Key: AHNJTQYTRPXLLG-UHFFFAOYSA-N
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Description

Lithium diethylamide is an organolithium compound with the chemical formula (C₂H₅)₂NLi. It is a strong base and nucleophile, commonly used in organic synthesis for deprotonation reactions and as a reagent in various chemical transformations. The compound is characterized by its high reactivity and is often employed in the preparation of other organolithium compounds.

Mechanism of Action

Target of Action

Lithium diethylamide, also known as Lysergic acid diethylamide (LSD), primarily targets the serotonin receptors in the brain . It has the highest binding affinity to serotonin receptors 5-HT 1A and 5-HT 2A located in the frontal cortex . These receptors play a crucial role in regulating mood, cognition, and perception .

Mode of Action

This compound interacts with its targets by binding to the serotonin receptors, particularly the 5-HT 2A receptor . This interaction leads to a variety of altered states of consciousness, facilitating the psychedelic properties of the compound . The compound’s interaction with these receptors results in changes in perception, illusory imagination, and positively experienced ego-dissolution .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit enzymes that have magnesium as a co-factor, such as inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . Its pharmacological action involves different neuronal pathways like serotonin, dopamine, glutamate, and noradrenaline circuits . The inhibition of GSK-3β is a key mechanism of lithium’s therapeutic response .

Pharmacokinetics

It is known that the compound is rapidly absorbed . It is metabolized in the liver and has a half-life of approximately 3 hours . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the central nervous system. It enhances empathy, potentially independent of its primary action on 5-HT 2A receptors . In contrast, LSD-induced oxytocin release may depend on 5-HT 2A receptor stimulation, which is consistent with the psychedelic effect of LSD . It also has effects on neurotrophic molecular pathways, providing further insights into the mechanism of lithium action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Improper disposal or reprocessing of spent lithium batteries, which contain lithium, can lead to environmental hazards as lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries

Biochemical Analysis

Biochemical Properties

Lithium diethylamide plays a crucial role in biochemical reactions due to its strong basicity. It is often used to deprotonate weak acids, facilitating the formation of carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes and proteins, primarily through nucleophilic attack on electrophilic centers. For instance, this compound can interact with carbonyl-containing biomolecules, leading to the formation of new chemical bonds. These interactions are essential for the synthesis of complex organic molecules and pharmaceuticals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its strong nucleophilicity and basicity. At the molecular level, this compound exerts its effects by deprotonating weak acids and forming new chemical bonds. This process involves the interaction of this compound with electrophilic centers in biomolecules, leading to the formation of new covalent bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to moisture or air. Over time, the degradation of this compound can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild changes in cellular function and metabolism. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a strong base and nucleophile. The compound interacts with enzymes and cofactors involved in metabolic reactions, leading to changes in metabolic flux and metabolite levels. For example, this compound can deprotonate intermediates in metabolic pathways, facilitating the formation of new metabolites. These interactions are crucial for the regulation of metabolic processes and the synthesis of complex organic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with binding proteins. These interactions are essential for the compound’s localization and function within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound can be localized to the mitochondria, where it influences metabolic processes and energy production. These localization mechanisms are crucial for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium diethylamide can be synthesized through the reaction of diethylamine with lithium metal. The reaction typically takes place in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction is as follows:

2Li+2(C2H5)2NH2(C2H5)2NLi+H22Li + 2(C₂H₅)₂NH \rightarrow 2(C₂H₅)₂NLi + H₂ 2Li+2(C2​H5​)2​NH→2(C2​H5​)2​NLi+H2​

The reaction is usually carried out in a hydrocarbon solvent such as hexane or cyclohexane.

Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using similar methods but with more controlled and scalable processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Types of Reactions:

    Deprotonation: this compound is widely used for deprotonating weak acids, including alcohols, amines, and hydrocarbons.

    Nucleophilic Addition: It can add to carbonyl compounds, forming lithium alkoxides.

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

    Solvents: Hydrocarbon solvents like hexane and cyclohexane are commonly used.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

    Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is essential to prevent unwanted side reactions.

Major Products:

    Lithium Alkoxides: Formed from the reaction with carbonyl compounds.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

Chemistry:

    Synthesis of Complex Molecules: this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

    Polymerization: It acts as an initiator in the polymerization of certain monomers.

Biology and Medicine:

    Drug Development: It is used in the synthesis of intermediates for drug development.

    Bioconjugation: this compound can be used to modify biomolecules for research purposes.

Industry:

    Material Science: It is employed in the production of advanced materials, including polymers and composites.

    Catalysis: this compound is used as a catalyst in various industrial processes.

Comparison with Similar Compounds

    Lithium Dimethylamide: Similar in structure but with methyl groups instead of ethyl groups.

    Lithium Diisopropylamide: A more sterically hindered base, often used when selectivity is required.

    Lithium Bis(trimethylsilyl)amide: A bulky base used in specific synthetic applications.

Uniqueness: Lithium diethylamide is unique due to its balance of reactivity and selectivity. It is less sterically hindered than lithium diisopropylamide, making it more reactive in certain deprotonation reactions. Compared to lithium dimethylamide, it offers a different reactivity profile due to the larger ethyl groups.

Properties

IUPAC Name

lithium;diethylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNJTQYTRPXLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[N-]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002077
Record name Lithium N-ethylethanaminide
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Molecular Weight

79.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Lithium diethylamide
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CAS No.

816-43-3
Record name Lithium diethylamide
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Record name Lithium N-ethylethanaminide
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Record name Lithium diethylamide
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Synthesis routes and methods

Procedure details

Lithium diethylamide was prepared by adding (5 min) nBuLi in hexanes (94 mL, 150 mmol) to a solution of diisopropylamine (22.80 mL, 160 mmol) in THF (50 mL) at −30° C. (dry ice/acetone) under N2. After 20 min, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (21.43 g, 100 mmol) in THF (25 mL) was added over 5 min. After 20 min, iodomethane (28.4 g, 200 mmol) in THF (25 mL) was added over 5 min. The resulting solution was stirred at −30° C. for 20 min and then allowed to slowly warm to room temperature overnight under N2. The reaction was quenched with water (200 mL). The solution was concentrated to remove THF. The aqueous solution was extracted with CH2Cl2 (3×100 mL) and the organic layer dried (MgSO4), filtered, and concentrated to yield ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (22 g, 96 mmol, 96% yield) as a yellow oil. LCMS: m/z 229 (M+H). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.13 (2 H, q, J=7.22 Hz), 3.92 (4 H, s), 2.06-2.16 (2 H, m), 1.57-1.66 (4 H, m), 1.51 (2 H, dd, J=12.97, 4.12 Hz), 1.24 (3 H, t, J=7.17 Hz), 1.17 (3 H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium diethylamide
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Customer
Q & A

Q1: How does lithium diethylamide interact with organic molecules?

A1: this compound acts as a strong base and nucleophile due to the electron-rich nitrogen atom bearing a negative charge. It readily abstracts protons from relatively acidic compounds and adds to electrophilic centers like carbonyl groups and activated alkenes. []

Q2: What are the consequences of this compound's basicity and nucleophilicity in organic reactions?

A2: Its strong basicity enables deprotonation of various substrates, generating reactive intermediates like enolates, carbanions, and other organolithium species. [] These intermediates can further react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C4H10LiN, and its molecular weight is 83.08 g/mol.

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: ⁶Li and ¹⁵N NMR spectroscopy provide valuable information about the aggregation state and solvation of this compound in solution. [] IR spectroscopy can identify characteristic vibrational modes associated with the N-H and C-H bonds.

Q5: Is this compound sensitive to air and moisture?

A5: Yes, this compound is highly reactive towards air and moisture. [, ] It readily decomposes upon exposure, forming lithium hydroxide and diethylamine. Therefore, handling under an inert atmosphere, like nitrogen or argon, is crucial.

Q6: What are some common applications of this compound in organic synthesis?

A6: this compound is widely employed as a strong base for:

  • Deprotonation of acidic protons: This generates carbanions used in alkylation, condensation, and addition reactions. [, , , , ]
  • Epoxide ring-opening: This reaction affords allylic alcohols, valuable intermediates in the synthesis of complex molecules. [, ]
  • Directed ortho-metalation: This reaction allows the introduction of substituents adjacent to an existing directing group on an aromatic ring. []
  • Polymerization initiation: It can initiate anionic polymerizations of monomers like isoprene and styrene. [, , ]

Q7: Can you provide specific examples of reactions where this compound acts as a catalyst?

A7: this compound catalyzes the addition of diethylamine to:

  • Isoprene: This reaction produces 1-diethylamino-3-methyl-2-butene selectively. []
  • Styrene: This reaction yields 1-diethylamino-2-phenylethane stoichiometrically. []
  • meta-Divinylbenzene: This reaction allows the synthesis of new monomers with dialkylamino substituents. []

Q8: How does this compound influence the regioselectivity of addition reactions?

A9: The regioselectivity is influenced by the steric and electronic environment of the substrate and the reaction conditions. For instance, the addition of diethylamine to isoprene catalyzed by this compound predominantly gives the 1,4-addition product. []

Q9: How has computational chemistry been employed to study this compound?

A9: Computational studies have been crucial in:

  • Understanding the reaction mechanisms: For example, computational methods elucidated the mechanism of the reaction between this compound and alkyl halides and sulfonates, providing insights into the competition between substitution, elimination, and sulfonation pathways. []
  • Investigating the structure and aggregation state of this compound: These studies revealed the formation of cyclic dimers, trimers, and ladder structures in solution, depending on the solvent and concentration. []

Q10: How does the structure of this compound affect its reactivity?

A10: The bulky ethyl groups on the nitrogen atom significantly impact the reactivity of this compound:

  • Steric hindrance: The bulky groups influence the regio- and stereoselectivity of reactions by hindering the approach of the nucleophile to certain sites. [, ]

Q11: How can the stability of this compound be enhanced?

A11: The stability of this compound can be improved by:

  • Storing at low temperatures: This slows down any decomposition pathways. []

Q12: What safety precautions should be taken when handling this compound?

A12: Due to its reactivity, handling this compound requires strict precautions:

  • Use in a well-ventilated area: This prevents the accumulation of flammable diethylamine vapors. []

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